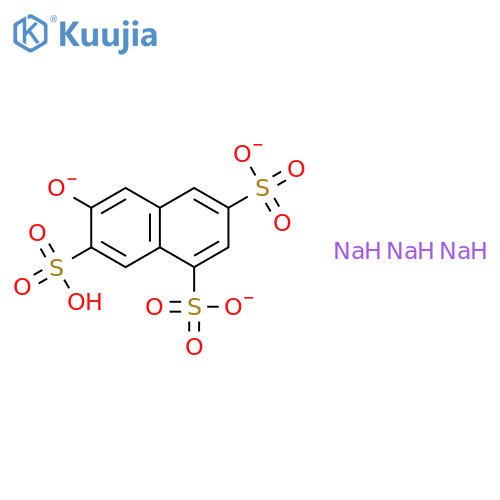Cas no 58645-40-2 (3,4-O-Isopropylidene-b-D-arabinopyranose)

58645-40-2 structure
商品名:3,4-O-Isopropylidene-b-D-arabinopyranose
3,4-O-Isopropylidene-b-D-arabinopyranose 化学的及び物理的性質
名前と識別子
-
- sodium 2-naphthol-3,5,7-trisulfonate
- 2-NAPHTHOL-3,5,7-TRISULPHONIC ACID TRISODIUM SALT
- 3,4-O-isopropylidene-L-arabinopyranose
- 3,4-O-isopropylidine L-arabinopyranose
- AG-B-50163
- CTK1G7989
- TRISODIUM 2-HYDROXYNAPHTHALENE-3,5,7-TRISULFONATE
- trisodium;6-hydroxynaphthalene-1,3,7-trisulfonate
- DTXSID30700622
- Trisodium 6-hydroxynaphthalene-1,3,7-trisulfonate
- 58645-40-2
- 3,4-O-Isopropylidene-b-D-arabinopyranose
-
- インチ: InChI=1S/C10H8O10S3.3Na/c11-8-2-5-1-6(21(12,13)14)3-9(22(15,16)17)7(5)4-10(8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
- InChIKey: KFTKPPQNGIHDIY-UHFFFAOYSA-K
- ほほえんだ: C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 449.87379272g/mol
- どういたいしつりょう: 449.87379272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 711
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 217Ų
3,4-O-Isopropylidene-b-D-arabinopyranose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O208875-5mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 5mg |
$ 85.00 | 2022-06-03 | ||
| TRC | O208875-10mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 10mg |
$ 140.00 | 2022-06-03 | ||
| TRC | O208875-25mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 25mg |
$ 275.00 | 2022-06-03 | ||
| Biosynth | MI58362-5 mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 5mg |
$121.30 | 2023-01-03 | ||
| Biosynth | MI58362-25 mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 25mg |
$412.50 | 2023-01-03 | ||
| Biosynth | MI58362-10 mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 10mg |
$206.30 | 2023-01-03 |
3,4-O-Isopropylidene-b-D-arabinopyranose 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
58645-40-2 (3,4-O-Isopropylidene-b-D-arabinopyranose) 関連製品
- 148-75-4(3-hydroxynaphthalene-2,7-disulphonic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
